molecular formula C33H46N4O B11952390 N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide CAS No. 881659-98-9

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide

Cat. No.: B11952390
CAS No.: 881659-98-9
M. Wt: 514.7 g/mol
InChI Key: NGAYWCWCCKRATF-JJNGWGCYSA-N
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Description

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a palmitohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide typically involves the condensation of 1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-carbaldehyde with palmitohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide is unique due to its combination of a pyrazole ring, phenyl group, and palmitohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

881659-98-9

Molecular Formula

C33H46N4O

Molecular Weight

514.7 g/mol

IUPAC Name

N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]hexadecanamide

InChI

InChI=1S/C33H46N4O/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-32(38)35-34-26-30-27-37(31-19-16-15-17-20-31)36-33(30)29-24-22-28(2)23-25-29/h15-17,19-20,22-27H,3-14,18,21H2,1-2H3,(H,35,38)/b34-26+

InChI Key

NGAYWCWCCKRATF-JJNGWGCYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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